molecular formula C11H6F3NO2 B7895027 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile

Cat. No.: B7895027
M. Wt: 241.17 g/mol
InChI Key: HKPJYOVSKNWMEY-UHFFFAOYSA-N
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Description

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a dioxobutyl moiety, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile typically involves the reaction of 4,4,4-trifluoro-1,3-dioxobutane with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide in a methanol solution, followed by the addition of a metal chloride like lutetium chloride. The reaction mixture is stirred at ambient temperature for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and luminescent compounds.

Mechanism of Action

The mechanism of action of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4,4,4-trifluoro-1,3-dioxobutyl)benzene
  • 4,4,4-Trifluoro-1,3-dioxobutylphenyl

Uniqueness

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile is unique due to its combination of a trifluoromethyl group and a benzonitrile group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-2-7(4-8)6-15/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPJYOVSKNWMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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